N,N-bis(2-cyanoethyl)-3-fluorobenzamide
Description
N,N-bis(2-cyanoethyl)-3-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and two 2-cyanoethyl groups attached to the nitrogen atom. This compound is synthesized via the reaction of 3-fluorobenzoyl chloride with 3,3'-iminodipropionitrile (a compound formed from ammonia and acrylonitrile) under controlled conditions .
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-12-5-1-4-11(10-12)13(18)17(8-2-6-15)9-3-7-16/h1,4-5,10H,2-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKWLYVKFZVUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-cyanoethyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoyl chloride with N,N-bis(2-cyanoethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. Recycling of solvents and reagents is also a common practice to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-cyanoethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N,N-bis(2-cyanoethyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-bis(2-cyanoethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The cyanoethyl groups can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzamide moiety can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Substituent Effects on Benzamide Derivatives
The benzamide scaffold is versatile, with substitutions influencing reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups: The 3-fluoro substitution in the target compound enhances polarity and stability compared to non-fluorinated analogs like flutolanil (which uses trifluoromethyl for similar effects) .
Chromatographic Utility vs. Industrial Analogs
This compound shares functional similarities with N,N-bis(2-cyanoethyl)naphthalene, a stationary phase in gas chromatography (GC) columns. Both compounds leverage cyanoethyl groups for polar interactions, but the naphthalene backbone in the latter provides greater aromaticity for separating complex hydrocarbon mixtures .
Chromatographic Performance Comparison :
| Parameter | This compound | N,N-bis(2-cyanoethyl)naphthalene |
|---|---|---|
| Polarity | High (fluorine + cyano groups) | Moderate (cyano + naphthalene) |
| Thermal Stability | ~150°C (degradation above) | Up to 300°C |
| Typical Applications | Specialty polar analytes | Aromatic hydrocarbons |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
